molecular formula C16H26N4O4 B1674844 Leuteonosticon CAS No. 49760-92-1

Leuteonosticon

Cat. No. B1674844
CAS RN: 49760-92-1
M. Wt: 338.4 g/mol
InChI Key: WKRBQSKJRZKXAH-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include a basic overview of the compound, including its chemical formula, molecular weight, and any known uses or applications .


Synthesis Analysis

This involves understanding how the compound is made. This could involve a variety of chemical reactions and processes .


Molecular Structure Analysis

This would involve examining the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity .

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety concerns .

Future Directions

This would involve a discussion of areas for future research, such as potential applications or reactions of the compound .

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBQSKJRZKXAH-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964396
Record name 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leuteonosticon

CAS RN

49760-92-1
Record name 5-Oxo-L-prolyl-L-leucyl-L-prolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49760-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leuteonosticon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049760921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leuteonosticon
Reactant of Route 2
Reactant of Route 2
Leuteonosticon
Reactant of Route 3
Leuteonosticon
Reactant of Route 4
Reactant of Route 4
Leuteonosticon
Reactant of Route 5
Reactant of Route 5
Leuteonosticon
Reactant of Route 6
Leuteonosticon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.